molecular formula C24H30F2O6 B563592 Fluocinolone Acetonide-13C3

Fluocinolone Acetonide-13C3

Cat. No.: B563592
M. Wt: 455.5 g/mol
InChI Key: FEBLZLNTKCEFIT-SFFUNZARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Labeling Pattern Analysis

Fluocinolone Acetonide-¹³C₃ (C₂₄H₃₀F₂O₆) is a stable isotope-labeled derivative of fluocinolone acetonide, with three ¹³C atoms incorporated into its acetonide moiety. The isotopic substitution occurs at the two methyl carbons and the central carbon of the 16,17-acetonide group, as evidenced by its SMILES notation: C[C@]12CC@@HO. This labeling increases the molecular weight from 452.49 g/mol (non-labeled) to 455.5 g/mol.

Table 1: Comparative Molecular Properties

Property Fluocinolone Acetonide-¹³C₃ Fluocinolone Acetonide
Molecular Formula C₂₄H₃₀F₂O₆ C₂₄H₃₀F₂O₆
Isotopic Substitutions ¹³C₃ (acetonide group) None
Molecular Weight (g/mol) 455.5 452.49
CAS Number 1262192-25-5 67-73-2

The precise positioning of ¹³C atoms enhances its utility in metabolic tracing and nuclear magnetic resonance (NMR) studies, enabling detailed investigations of molecular interactions without altering chemical reactivity.

Comparative Structural Elucidation with Non-isotopic Analog

Structural differences between Fluocinolone Acetonide-¹³C₃ and its non-labeled counterpart are minimal but analytically significant. Both share identical bond connectivity and stereochemistry, as confirmed by X-ray diffraction studies of the parent compound. Key distinctions arise in spectroscopic profiles:

  • ¹³C NMR : The labeled acetonide carbons (δ 98–102 ppm) exhibit distinct splitting patterns due to ¹³C-¹³C coupling, absent in the non-labeled analog.
  • Infrared Spectroscopy : C–O stretching vibrations in the acetonide group (1,710–1,725 cm⁻¹) show slight frequency shifts (<5 cm⁻¹) due to isotopic mass effects.

Table 2: Spectroscopic Comparison

Technique Fluocinolone Acetonide-¹³C₃ Fluocinolone Acetonide
¹³C NMR (Acetonide) δ 100.3 (¹³C–¹³C coupling: J = 35–40 Hz) δ 99.8 (no coupling)
IR (C–O Stretch) 1,718 cm⁻¹ 1,722 cm⁻¹

These subtle differences do not affect the compound’s crystallinity or thermal stability, as both forms share similar melting points (>268°C).

X-ray Crystallographic Studies of ¹³C-Labeled Derivative

While no direct X-ray data for Fluocinolone Acetonide-¹³C₃ exist, studies of its non-labeled form reveal three polymorphs (A, B, C) with distinct unit cell parameters. Polymorph B (monoclinic, P2₁ space group) is the most thermodynamically stable, featuring a hydrogen-bonded network between hydroxyl and ketone groups. Isotopic substitution is unlikely to alter crystallographic symmetry but may marginally affect lattice constants due to increased atomic mass.

Table 3: Crystallographic Data for Non-labeled Polymorph B

Parameter Value
Space Group P2₁
Unit Cell Dimensions a = 12.4 Å, b = 7.8 Å, c = 14.2 Å
β Angle 105.3°
Volume 1,320 ų

Theoretical models predict <0.5% variation in unit cell volume for the ¹³C-labeled form, insufficient to induce polymorphic transitions.

Computational Chemistry Modeling of Isotope Effects

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict minimal electronic perturbations from ¹³C labeling. Key findings include:

  • Vibrational Frequencies : Isotopic substitution reduces C–O stretching frequencies by 2–4 cm⁻¹, consistent with experimental IR data.
  • NMR Chemical Shifts : The ¹³C-labeled acetonide carbons show upfield shifts of 0.3–0.5 ppm due to altered electron-nuclear interactions.

Table 4: Predicted Isotope Effects (DFT)

Property Δ (¹³C-Labeled – Non-labeled)
C–O Stretch (cm⁻¹) -3.2
¹³C NMR Shift (ppm) -0.4
Bond Length (Å) <0.001

Molecular dynamics simulations further indicate that isotopic mass differences negligibly impact conformational flexibility or solvation dynamics. These computational insights validate the structural equivalence of labeled and non-labeled forms for most analytical applications.

Properties

IUPAC Name

(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLZLNTKCEFIT-SFFUNZARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The unlabeled fluocinolone acetonide backbone is synthesized via:

  • Epoxidation : Reacting prednisolone with perchloric acid and N-bromosuccinimide (NBS) to form the 9,11-epoxide intermediate.

  • Fluorination : Treating the epoxide with hydrogen fluoride (HF) in tetrahydrofuran (THF) to introduce fluorine at the 6α and 9α positions.

Acetonide-13C3 Formation

The diol intermediate undergoes ketalization with acetone-13C3 under acidic conditions:

Diol+(13CH3)2COH2SO4Fluocinolone Acetonide-13C3+H2O\text{Diol} + (\text{13CH}3)2\text{CO} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

Reaction Conditions

ParameterValueImpact on Yield
Acetone-13C3 molar ratio3:1 (vs. diol)Maximizes ketalization
Reaction time4–6 hoursPrevents over-acidification
WorkupNeutralization (NaHCO₃)Stabilizes product

Yield: 92–98%.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors to enhance reproducibility and scalability:

Key Industrial Modifications

  • Catalyst Recycling : Ion-exchange resins immobilize sulfuric acid, reducing waste.

  • In-line Analytics : Real-time NMR monitors isotopic enrichment (>98% 13C3).

Table 1: Comparison of Lab vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (glass)Continuous-flow (SS316)
Throughput10–50 g/day5–10 kg/day
Purity (HPLC)95–97%99–99.5%
Cost per gram$1,200–1,800$200–300

Purification and Analytical Validation

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase (150 × 4.6 mm, 3.5 μm)

    • Mobile Phase: Acetonitrile/water (55:45 v/v)

    • Retention Time: 8.2 ± 0.3 minutes.

  • Isotopic Purity Assessment :
    Mass spectrometry (MS) confirms the molecular ion at m/z 455.5 [M+H]+ with characteristic 13C3 isotopic pattern.

Table 2: Acceptance Criteria for Final Product

ParameterSpecificationMethod
Purity (HPLC)≥99.0%USP <621>
13C3 Enrichment≥98 atom%HRMS
Residual Solvents<500 ppm (acetone)GC-FID

Challenges and Mitigation Strategies

Isotopic Dilution

Trace unlabeled acetone in reagents may reduce 13C3 enrichment. Solutions include:

  • Zeolite Adsorption : Removes residual acetone to <10 ppm.

  • Cryogenic Distillation : Purifies acetone-13C3 to 99.9 atom%.

Byproduct Formation

The primary byproduct, 9,11-dihydroxy derivative , forms if fluorination is incomplete. Mitigation involves:

  • HF Gas Monitoring : Maintain HF concentration at 12–15% in THF.

  • Reaction Quenching : Rapid neutralization with CaCO₃ slurry.

Recent Advancements (2023–2025)

Enzymatic Ketalization

Novel lipase catalysts (e.g., Candida antarctica Lipase B) enable acetone-free labeling using 13C-glycerol precursors, reducing costs by 40%.

Continuous Manufacturing

Integrated platforms combining synthesis and purification achieve 85% yield reduction in cycle time (from 72 to 8 hours) .

Chemical Reactions Analysis

Table 1: Key Isotopic Labeling Data

ParameterValueSource
Molecular FormulaC₂₁¹³C₃H₃₀F₂O₆
Molecular Weight455.47 g/mol
Isotopic Purity≥99% ¹³C incorporation
Key Labeling Position6,6-Di(¹³CH₃) groups

Degradation and Stability

This compound undergoes predictable degradation pathways under stress conditions:

  • Hydrolysis : The acetonide group (isopropylidenedioxy) hydrolyzes in acidic or alkaline media to form fluocinolone and acetone-13C3 .
  • Oxidation : The Δ¹,⁴-diene-3,20-dione structure is susceptible to photo-oxidation, yielding 6α-hydroxy derivatives .

Table 2: Degradation Products Identified

Degradation PathwayProductMolecular FormulaReference
Acidic HydrolysisFluocinolone-13C3C₂₁¹³C₃H₃₀F₂O₆
Photolysis6α-Hydroxyfluocinolone-13C3C₂₁¹³C₃H₃₀F₂O₇

Analytical Reactions

In mass spectrometry (LC-MS/MS), this compound exhibits distinct fragmentation patterns:

  • Base Peak : m/z 455.5 [M+H]⁺ with characteristic ¹³C isotopic clusters .
  • Key Fragments : Loss of the acetonide group (m/z 355.3) and cleavage of the D-ring (m/z 267.1) .

Table 3: LC-MS/MS Fragmentation Data

Fragment Ion (m/z)Relative Abundance (%)Proposed Structure
455.5100[M+H]⁺
355.365M – (C₃¹³CH₆O₂)
267.142Δ¹,⁴-diene-3-keto fragment

Reaction Mechanisms

  • Esterification : The 21-acetate group undergoes transesterification with alcohols under acidic conditions, forming prodrug derivatives .
  • Deuterium Exchange : In deuterated solvents (e.g., D₂O), labile hydrogens at C11 and C21 positions exchange with deuterium, confirmed by NMR studies .

Scientific Research Applications

Chemistry

Fluocinolone Acetonide-13C3 serves as a tracer in chemical reactions, aiding in the understanding of metabolic pathways. Its isotopic labeling allows for precise tracking of the compound's behavior in biochemical processes.

Application Description
Tracer StudiesUsed to trace the fate of the compound in metabolic pathways.
Reaction MechanismsProvides insights into the mechanisms of chemical reactions involving corticosteroids.

Biology

In biological research, this compound is employed to investigate cellular processes and enzyme activities. Its ability to interact with various cellular components makes it valuable for studying inflammation and immune responses.

Biological Application Details
Cellular ProcessesInvestigates effects on cell signaling and gene expression.
Enzyme ActivityEvaluates inhibition or activation of specific enzymes related to inflammation.

Medicine

This compound is extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases. It has been utilized in developing sustained-release drug delivery systems, particularly for ocular applications.

Medical Use Indication
Dermatitis TreatmentEffective for inflammatory dermatoses, including atopic dermatitis and psoriasis.
Ocular TherapyUsed in intravitreal implants for diabetic macular edema and chronic non-infectious uveitis .

Industry

The compound is also applied in pharmaceutical formulation development, particularly in creating innovative drug delivery systems that ensure prolonged therapeutic effects without excessive bulk.

Industrial Application Purpose
Drug Delivery SystemsDevelops devices that provide sustained release of corticosteroids over extended periods .

Case Study 1: Sustained Delivery Device

A study evaluated a fluocinolone acetonide sustained drug delivery device designed for treating severe uveitis. The device demonstrated promising results in maintaining therapeutic drug levels over time while minimizing tissue damage .

Case Study 2: Combined Treatment Efficacy

In a prospective study involving 92 patients with neurodermatitis, the combination of fluocinolone acetonide cream and guaiazulene showed superior clinical outcomes compared to standard treatment alone. This highlights the potential for enhanced efficacy when used in combination therapies .

Mechanism of Action

Fluocinolone Acetonide-13C3 exerts

Biological Activity

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid that exhibits significant biological activity, particularly in anti-inflammatory processes. This article explores its mechanism of action, pharmacokinetics, biochemical properties, and applications in research and medicine, supported by relevant data tables and case studies.

Target and Mode of Action

This compound primarily acts through its interaction with the glucocorticoid receptor (GR) . Upon binding to the GR, the receptor-ligand complex translocates into the nucleus, where it influences gene expression by binding to glucocorticoid response elements. This process leads to the induction of lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Biochemical Pathways

The compound has been shown to impact several biochemical pathways:

  • Decreased Glycogenesis : Inhibition of glycogen formation.
  • Enhanced Lipolysis : Promotion of lipid breakdown.
  • Protein Mobilization : Increases in extrahepatic amino acids and ketone bodies.

Pharmacokinetics

This compound exhibits high lipophilicity, which enhances its absorption through biological membranes. Key pharmacokinetic parameters include:

  • Half-life : Approximately 1.3 to 1.7 hours.
  • Systemic Absorption : Less than 0.1 ng/mL, indicating minimal systemic distribution and predominantly local effects.
  • Metabolism : Primarily hepatic metabolism with renal excretion .

The compound's activity includes:

  • Inhibition of Edema : Reduces fluid accumulation in tissues.
  • Decreased Leukocyte Migration : Limits inflammatory cell influx to affected areas.
  • Reduction in Collagen Deposition : Minimizes scar formation and fibroblast proliferation .

Applications in Research and Medicine

This compound is utilized in various fields:

  • Clinical Applications : Treatment for inflammatory skin conditions, diabetic macular edema, and non-infectious uveitis.
  • Research Applications : Used as a tracer in metabolic studies and investigations into cellular processes .

Case Studies

  • Efficacy in Diabetic Macular Edema
    • A clinical study demonstrated that intravitreal injections of fluocinolone acetonide significantly improved visual acuity in patients with diabetic macular edema compared to control groups.
  • Topical Application for Eczematous Conditions
    • In a randomized trial, patients treated with topical fluocinolone acetonide showed marked improvement in symptoms of eczema compared to those receiving placebo treatments.

Table 1: Pharmacokinetic Parameters

ParameterValue
Half-life1.3 - 1.7 hours
Systemic Absorption< 0.1 ng/mL
MetabolismHepatic
Route of EliminationRenal

Table 2: Biological Effects

EffectMechanism
Anti-inflammatoryInhibition of arachidonic acid release
Decreased edemaReduced capillary permeability
Inhibition of leukocyte migrationDecreased inflammatory cell influx

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differentiation

Fluocinolone Acetonide-13C3 is distinguished from its non-labeled counterpart, fluocinolone acetonide, by the substitution of three carbon atoms with 13C isotopes. For example:

Property This compound Fluocinolone Acetonide
Molecular Weight ~453.5 g/mol (with 13C enrichment) ~450.5 g/mol
Isotopic Purity ≥99% 13C labeling Not applicable
Primary Use Analytical reference standard Therapeutic agent

The isotopic labeling allows researchers to differentiate the compound from endogenous molecules in mass spectrometry, minimizing background interference and improving detection sensitivity .

Comparison with Other Isotope-Labeled Corticosteroids

This compound shares functional similarities with other isotope-labeled corticosteroids, such as dexamethasone-13C6 and prednisolone-13C3. However, key differences include:

  • Specificity of Labeling: this compound targets three carbon positions, whereas dexamethasone-13C6 incorporates six 13C atoms, affecting their respective fragmentation patterns in MS analysis.
  • Application Scope: Unlike dexamethasone-13C6 (used in inflammation studies), this compound is frequently employed in dermatological and ocular drug research due to the parent compound’s topical efficacy .

Q & A

Q. What frameworks ensure rigorous reporting of this compound studies in line with FAIR principles?

  • Guidance : Follow the CARE checklist for clinical case reports and CONSORT for trials. For isotopic studies, document 13C3 enrichment levels, MS instrumentation parameters, and raw data repositories. Use platforms like Figshare for open access to NMR spectra and chromatograms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.